molecular formula C9H19ClN2O2 B3077935 N-Alloc-1,5-pentanediamine hydrochloride CAS No. 1049721-59-6

N-Alloc-1,5-pentanediamine hydrochloride

Cat. No. B3077935
CAS RN: 1049721-59-6
M. Wt: 222.71 g/mol
InChI Key: RXDHRWKGTMXRAD-UHFFFAOYSA-N
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Description

N-Alloc-1,5-pentanediamine hydrochloride is a chemical compound with the CAS Number: 1049721-59-6 . Its IUPAC name is allyl 5-aminopentylcarbamate hydrochloride . It has a molecular weight of 222.71 .


Molecular Structure Analysis

The InChI code for N-Alloc-1,5-pentanediamine hydrochloride is 1S/C9H18N2O2.ClH/c1-2-8-13-9(12)11-7-5-3-4-6-10;/h2H,1,3-8,10H2,(H,11,12);1H .

Scientific Research Applications

Cross-Linking Reagent in Polymer Chemistry

N-Alloc-1,5-pentanediamine hydrochloride serves as a cross-linking reagent in polymer chemistry. When incorporated into polymer networks, it forms covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. Researchers use it to modify polymers for applications such as coatings, adhesives, and biomaterials .

Synthesis of Polyurethane Materials

Polyurethanes are versatile materials used in foams, coatings, and elastomers. N-Alloc-1,5-pentanediamine hydrochloride contributes to the synthesis of polyurethane by reacting with isocyanates. The resulting urethane linkages impart flexibility, resilience, and durability to the material. Applications include flexible foams (e.g., mattresses), rigid foams (insulation), and elastomers (seals and gaskets) .

Drug Delivery Systems

Researchers explore N-Alloc-1,5-pentanediamine hydrochloride for drug delivery applications. By conjugating it to drug molecules, they create prodrugs that release the active compound gradually. The hydrochloride salt ensures solubility and stability. These systems improve drug bioavailability, reduce side effects, and enhance therapeutic efficacy .

Coordination Chemistry and Metal Complexes

The amine functionality of N-Alloc-1,5-pentanediamine hydrochloride allows it to form coordination complexes with transition metals. These complexes find use in catalysis, sensing, and materials science. For instance, they can act as catalysts for organic transformations or as luminescent probes for metal ions .

Organic Synthesis

Organic chemists employ N-Alloc-1,5-pentanediamine hydrochloride as a building block in the synthesis of complex molecules. Its amino groups participate in reductive amination, amidation, and other reactions. The allyl group provides synthetic versatility, allowing for diverse modifications .

Separation and Purification

In industrial processes, N-Alloc-1,5-pentanediamine hydrochloride plays a role in separating and purifying 1,5-pentanediamine (PDA). Researchers recover PDAH from PDA fermentation broth using cation exchange resins. This purification step ensures high-quality PDA for subsequent applications .

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

N-Alloc-1,5-pentanediamine hydrochloride could potentially be used in the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane .

properties

IUPAC Name

prop-2-enyl N-(5-aminopentyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-8-13-9(12)11-7-5-3-4-6-10;/h2H,1,3-8,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDHRWKGTMXRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Alloc-1,5-pentanediamine hydrochloride

CAS RN

1049721-59-6
Record name 1049721-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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